3-Chloro-benzimidic acid ethyl ester
Overview
Description
3-Chloro-benzimidic acid ethyl ester: is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzimidic acid, where the hydrogen atom on the nitrogen is replaced by an ethyl ester group, and a chlorine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-benzimidic acid ethyl ester typically involves the reaction of 3-chlorobenzonitrile with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate imidate, which is then hydrolyzed to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-benzimidic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic substitution: Various substituted benzimidic acid esters.
Hydrolysis: 3-Chloro-benzimidic acid.
Oxidation: Benzimidazole derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-benzimidic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes and receptors.
Medicine: this compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-benzimidic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in determining the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
3-Chloro-benzimidazole: Lacks the ester group but retains the chlorine substitution.
Benzimidic acid ethyl ester: Lacks the chlorine substitution but retains the ester group.
3-Chloro-benzonitrile: Lacks the ester group and the imidic acid moiety but retains the chlorine substitution.
Uniqueness: 3-Chloro-benzimidic acid ethyl ester is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-chlorobenzenecarboximidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYSSPVJNQBDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456143 | |
Record name | Ethyl 3-chlorobenzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-64-5 | |
Record name | Ethyl 3-chlorobenzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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